![molecular formula C10H6ClN5 B11873108 4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 650638-19-0](/img/structure/B11873108.png)

4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

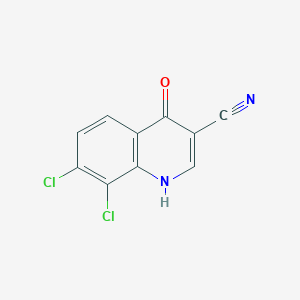

4-クロロ-1-(ピリジン-3-イル)-1H-ピラゾロ[3,4-d]ピリミジンは、医薬品化学および医薬品研究の分野で大きな関心を集めている複素環式化合物です。この化合物は、ピラゾロ[3,4-d]ピリミジンコアとピリジン-3-イル置換基を組み合わせた独特の構造で知られています。4位に塩素原子が存在することは、その化学反応性と潜在的な生物学的活性をさらに高めています。

準備方法

合成経路と反応条件

4-クロロ-1-(ピリジン-3-イル)-1H-ピラゾロ[3,4-d]ピリミジンの合成は、通常、以下の手順を伴います。

出発物質: 合成は、エチル2-シアノ酢酸と2-ブロモ-1,1-ジメトキシエタンをカップリングしてエチル2-シアノ-4,4-ジメトキシブタノエートを調製することから始まります。.

ピリミジン環の形成: 次に、この中間体をホルミジンと反応させて6-アミノ-5-(2,2-ジメトキシエチル)ピリミジン-4-オールを得ます。.

環化: 6-アミノ-5-(2,2-ジメトキシエチル)ピリミジン-4-オールは環化して7H-ピロロ[2,3-d]ピリミジン-4-オールを形成します。.

塩素化: 最後に、7H-ピロロ[2,3-d]ピリミジン-4-オールを塩素化して、4-クロロ-1-(ピリジン-3-イル)-1H-ピラゾロ[3,4-d]ピリミジンを生成します。.

工業生産方法

工業生産方法では、多くの場合、反応速度と収率を向上させるためにマイクロ波支援合成が利用されます。 このアプローチでは、マイクロ波照射を使用してピラゾロ[3,4-d]ピリミジンコアの形成を促進し、続いて制御された条件下で塩素化が行われます。 .

化学反応の分析

反応の種類

4-クロロ-1-(ピリジン-3-イル)-1H-ピラゾロ[3,4-d]ピリミジンは、以下を含むさまざまな化学反応を起こします。

求電子置換: 4位の塩素原子は、化合物を求核性芳香族置換反応を受けやすくなっています。.

鈴木カップリング: この化合物は、パラジウム触媒を使用して炭素-炭素結合を形成する鈴木カップリング反応に関与できます。.

一般的な試薬と条件

求核性芳香族置換: 一般的な試薬には、ナトリウムメトキシドやその他の強力な求核剤が含まれます。.

鈴木カップリング: 典型的な試薬には、塩基性条件下でボロン酸とパラジウム触媒が含まれます。.

主な生成物

置換生成物: 使用する求核剤に応じて、化合物のさまざまな置換誘導体を取得できます。.

カップリング生成物: 鈴木カップリング反応は、医薬品合成において貴重な中間体であるビアリール誘導体を生成します。.

科学研究への応用

4-クロロ-1-(ピリジン-3-イル)-1H-ピラゾロ[3,4-d]ピリミジンは、幅広い科学研究に利用されています。

科学的研究の応用

4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are crucial in cancer therapy.

Biological Research: The compound has shown potential in inhibiting various biological targets, making it a valuable tool in drug discovery.

Industrial Applications: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting inflammatory and autoimmune diseases.

作用機序

4-クロロ-1-(ピリジン-3-イル)-1H-ピラゾロ[3,4-d]ピリミジンの作用機序は、特定の分子標的との相互作用を伴います。

キナーゼ阻害: この化合物は、キナーゼのATP結合部位に結合し、その活性を阻害します。.

アポトーシス誘導: アポトーシス促進タンパク質をアップレギュレートし、アポトーシス抑制タンパク質をダウンレギュレートすることにより、がん細胞においてアポトーシスを誘導することが示されています。.

類似化合物の比較

類似化合物

4-クロロ-7H-ピロロ[2,3-d]ピリミジン: 類似の構造のコアを共有しますが、ピリジン-3-イル置換基はありません。.

6-クロロ-7-デアザプリン: 別の関連する化合物で、置換パターンが異なります。.

独自性

4-クロロ-1-(ピリジン-3-イル)-1H-ピラゾロ[3,4-d]ピリミジンは、ピラゾロ[3,4-d]ピリミジンとピリジン-3-イルの構造を組み合わせたものであり、その生物学的活性と化学的汎用性を高めています。 .

この化合物の独特の構造と反応性は、科学研究や産業応用のさまざまな分野において貴重な資産となっています。

類似化合物との比較

Similar Compounds

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the pyridin-3-yl substituent.

6-Chloro-7-deazapurine: Another related compound with a different substitution pattern.

Uniqueness

4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its combined pyrazolo[3,4-D]pyrimidine and pyridin-3-yl structure, which enhances its biological activity and chemical versatility .

This compound’s distinct structure and reactivity make it a valuable asset in various fields of scientific research and industrial applications.

特性

CAS番号 |

650638-19-0 |

|---|---|

分子式 |

C10H6ClN5 |

分子量 |

231.64 g/mol |

IUPAC名 |

4-chloro-1-pyridin-3-ylpyrazolo[3,4-d]pyrimidine |

InChI |

InChI=1S/C10H6ClN5/c11-9-8-5-15-16(10(8)14-6-13-9)7-2-1-3-12-4-7/h1-6H |

InChIキー |

LZZWVOKNVOYEQP-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CN=C1)N2C3=C(C=N2)C(=NC=N3)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)

![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)